molecular formula C12H17N B12674256 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile CAS No. 79570-06-2

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile

Cat. No.: B12674256
CAS No.: 79570-06-2
M. Wt: 175.27 g/mol
InChI Key: OJJBGBXYELHVSF-ONEGZZNKSA-N
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Description

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile is a chemical compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acrylonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylonitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The acrylonitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
  • Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)
  • {3,3-Dimethylbicyclo(2.2.1)heptan-2-yl}methanamine

Uniqueness

Compared to similar compounds, 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylonitrile is unique due to its acrylonitrile group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

79570-06-2

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(E)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enenitrile

InChI

InChI=1S/C12H17N/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+

InChI Key

OJJBGBXYELHVSF-ONEGZZNKSA-N

Isomeric SMILES

CC1(C2CCC(C2)C1/C=C/C#N)C

Canonical SMILES

CC1(C2CCC(C2)C1C=CC#N)C

Origin of Product

United States

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